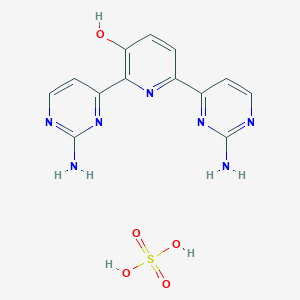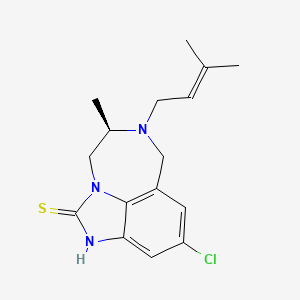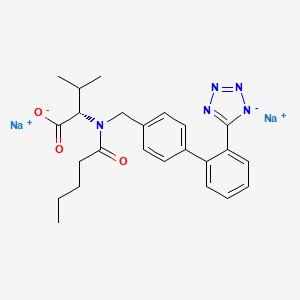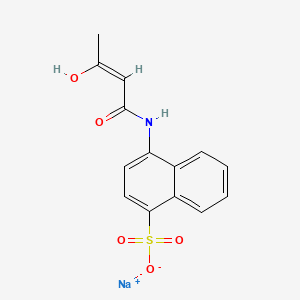
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt is a chemical compound with the molecular formula C14H13NO5S and a molecular weight of 307.32 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a sulfonic acid group and an amino group linked to a hydroxy-oxo-butenyl moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt typically involves the following steps :
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is then sulfonated using concentrated sulfuric acid to form 1-naphthalenesulfonic acid.
Coupling Reaction: The final step involves the coupling of 1-naphthalenesulfonic acid with 3-hydroxy-1-oxo-2-butenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to carry out the nitration, reduction, sulfonation, and coupling reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt has a wide range of scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfonic acid group allows it to interact with proteins and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthalenesulfonic acid
- 4-Aminonaphthalene-1-sulfonic acid
- 3-Hydroxy-1-oxo-2-butenylamine
Uniqueness
1-Naphthalenesulfonic acid, 4-((3-hydroxy-1-oxo-2-butenyl)amino)-, monosodium salt is unique due to its specific substitution pattern and the presence of both sulfonic acid and hydroxy-oxo-butenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
125078-63-9 |
|---|---|
Formule moléculaire |
C14H12NNaO5S |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
sodium;4-[[(Z)-3-hydroxybut-2-enoyl]amino]naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO5S.Na/c1-9(16)8-14(17)15-12-6-7-13(21(18,19)20)11-5-3-2-4-10(11)12;/h2-8,16H,1H3,(H,15,17)(H,18,19,20);/q;+1/p-1/b9-8-; |
Clé InChI |
YCXJWNHWIKQRLV-UOQXYWCXSA-M |
SMILES isomérique |
C/C(=C/C(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)[O-])/O.[Na+] |
SMILES canonique |
CC(=CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)
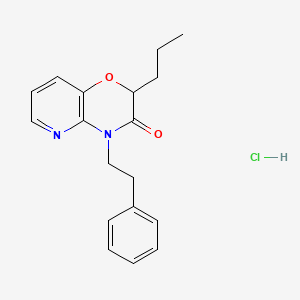
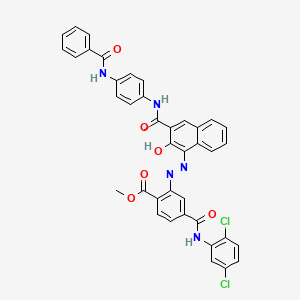
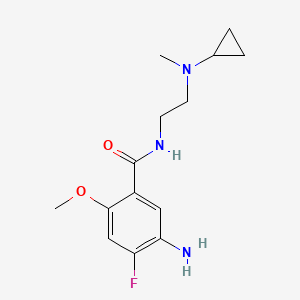
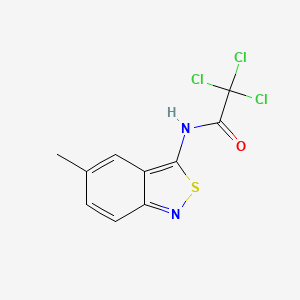
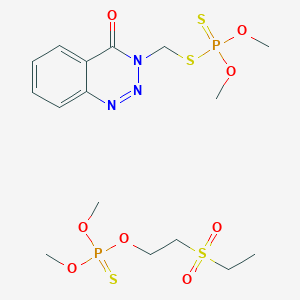

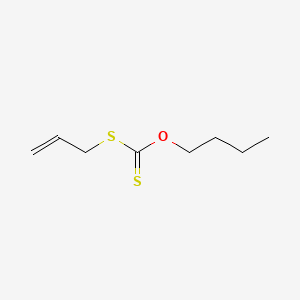
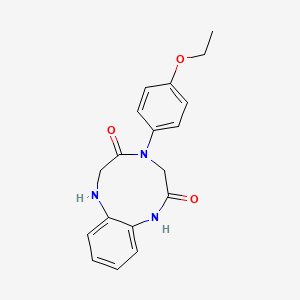
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)

